molecular formula C16H18N2O5S B4595294 4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B4595294
M. Wt: 350.4 g/mol
InChI Key: GKDJIKVDWCOFNT-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.09364285 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to 4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide often focuses on the synthesis of novel derivatives with potential therapeutic benefits. For example, studies have reported on the synthesis of sulfonamide inhibitors of carbonic anhydrases, which exhibited nanomolar inhibitory concentration against several isoenzymes, indicating the importance of sulfonamide groups in designing enzyme inhibitors with potential applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Supuran et al., 2013).

Enzyme Inhibitory Activity

The incorporation of sulfonyl and benzoxazine moieties into compounds has been shown to yield substances with significant enzyme inhibitory activity. A study highlighted the synthesis of derivatives targeting acetyl- and butyrylcholinesterase, showing excellent inhibitory effects. This suggests the potential of such compounds in developing therapeutic agents for diseases where cholinesterase inhibition is beneficial, such as Alzheimer’s disease (Hussain et al., 2017).

Antimicrobial and Antifungal Applications

Another area of application is the development of antimicrobial and antifungal agents. Research on similar sulfonamide compounds has demonstrated antibacterial activity against various strains, suggesting that modifications on the benzoxazine core could lead to new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance (Gein et al., 2006).

Chemical Synthesis Methodologies

The compound also highlights the importance of advanced synthesis techniques in medicinal chemistry. For instance, environmentally benign methods have been explored for the synthesis of related 3,4-dihydro-2H-1,4-benzoxazines, demonstrating the industry's move towards greener and more sustainable chemical synthesis processes (Albanese et al., 2003).

Properties

IUPAC Name

4-ethylsulfonyl-N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-2-24(20,21)18-11-15(23-14-8-4-3-7-13(14)18)16(19)17-10-12-6-5-9-22-12/h3-9,15H,2,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDJIKVDWCOFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 5
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4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 6
4-(ethylsulfonyl)-N-(2-furylmethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.